molecular formula C20H19FN2O4S2 B12214532 4-fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide

4-fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide

Cat. No.: B12214532
M. Wt: 434.5 g/mol
InChI Key: GGACFCAYWCZPEG-UHFFFAOYSA-N
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Description

4-fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide is a complex organic compound that features a combination of fluorine, sulfonyl, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(pyridin-3-yl)ethylamine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonyl and pyridine groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and sulfonyl groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H19FN2O4S2

Molecular Weight

434.5 g/mol

IUPAC Name

4-fluoro-N-[2-(4-methylphenyl)sulfonyl-2-pyridin-3-ylethyl]benzenesulfonamide

InChI

InChI=1S/C20H19FN2O4S2/c1-15-4-8-18(9-5-15)28(24,25)20(16-3-2-12-22-13-16)14-23-29(26,27)19-10-6-17(21)7-11-19/h2-13,20,23H,14H2,1H3

InChI Key

GGACFCAYWCZPEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CN=CC=C3

Origin of Product

United States

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